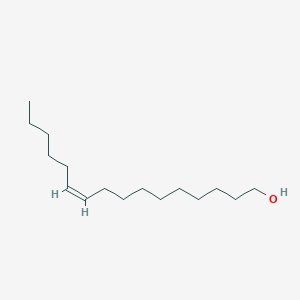
(Z)-hexadec-10-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-hexadec-10-en-1-ol is an organic compound belonging to the class of alcohols. It is characterized by a long hydrocarbon chain with a double bond in the Z-configuration at the tenth carbon and a hydroxyl group at the first carbon. This compound is often found in natural sources and is known for its applications in various fields, including perfumery and flavoring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-hexadec-10-en-1-ol can be achieved through several methods. One common approach involves the reduction of (Z)-hexadec-10-en-1-al using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperatures to ensure the selective reduction of the aldehyde group to an alcohol.
Industrial Production Methods: In industrial settings, this compound can be produced through the hydrogenation of (Z)-hexadec-10-en-1-al using a palladium catalyst. This method is preferred for large-scale production due to its efficiency and high yield. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to facilitate the conversion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form (Z)-hexadec-10-en-1-al or (Z)-hexadec-10-enoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to (Z)-hexadec-10-en-1-amine using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent.
Major Products Formed:
Oxidation: (Z)-hexadec-10-en-1-al, (Z)-hexadec-10-enoic acid.
Reduction: (Z)-hexadec-10-en-1-amine.
Substitution: Various halides or sulfonates depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(Z)-hexadec-10-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the production of fragrances and flavors.
Biology: The compound is studied for its role in pheromone communication in insects. It is a component of the pheromone blend in certain species, influencing mating behaviors.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: this compound is utilized in the formulation of perfumes and cosmetics due to its pleasant odor and stability.
Wirkmechanismus
The mechanism of action of (Z)-hexadec-10-en-1-ol varies depending on its application:
Pheromone Communication: In insects, it binds to specific olfactory receptors, triggering a signaling cascade that influences behavior.
Antimicrobial Activity: The compound integrates into microbial cell membranes, disrupting their integrity and leading to cell lysis.
Fragrance and Flavor: It interacts with olfactory receptors in humans, producing a sensory response that is perceived as a pleasant odor.
Vergleich Mit ähnlichen Verbindungen
(E)-hexadec-10-en-1-ol: The E-isomer of hexadec-10-en-1-ol, differing in the configuration of the double bond.
Hexadecan-1-ol: A saturated alcohol with no double bonds.
(Z)-octadec-9-en-1-ol: A similar compound with a longer hydrocarbon chain and a double bond at the ninth carbon.
Uniqueness: (Z)-hexadec-10-en-1-ol is unique due to its specific double bond configuration and chain length, which confer distinct physical and chemical properties. Its Z-configuration results in different reactivity and interaction with biological systems compared to its E-isomer.
Eigenschaften
CAS-Nummer |
64437-48-5 |
|---|---|
Molekularformel |
C16H32O |
Molekulargewicht |
240.43 |
Reinheit |
≥95% |
Synonyme |
Z10-16OH; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















